Quinacrine Mustard Dihydrochloride: A Technical Guide to its Chemical Properties and Reactivity
Quinacrine Mustard Dihydrochloride: A Technical Guide to its Chemical Properties and Reactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinacrine (B1676205) Mustard Dihydrochloride (B599025) is a bifunctional molecule possessing both DNA intercalating and alkylating properties. This guide provides an in-depth overview of its core chemical and physical characteristics, its mechanism of action as a DNA-modifying agent, and its interaction with cellular signaling pathways. Quantitative data are presented in tabular format, and key processes are visualized through detailed diagrams to support advanced research and development applications.
Chemical and Physical Properties
Quinacrine Mustard Dihydrochloride is a derivative of the antimalarial drug quinacrine. It incorporates a nitrogen mustard moiety, bis(2-chloroethyl)amino, which confers the ability to form covalent bonds with nucleophiles.[1] This dual functionality—a planar acridine (B1665455) ring system for intercalation and a reactive mustard group for alkylation—makes it a potent tool in molecular biology and a subject of interest in oncology.[2][3]
Physicochemical Data
The key physicochemical properties of Quinacrine Mustard Dihydrochloride are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | References |
| IUPAC Name | 1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;dihydrochloride | [4] |
| Synonyms | QM, Acrichine Yperite | [1][5] |
| CAS Number | 4213-45-0 | [4][5][6][7] |
| Molecular Formula | C₂₃H₂₈Cl₃N₃O · 2HCl | [5][7] |
| Molecular Weight | 541.77 g/mol | [5][8] |
| Solubility | Soluble in Water and Chloroform | [7] |
| Storage Temperature | −20°C | [5] |
| Purity | ≥85% (HPLC) | [5] |
| Fluorescence λex | 425 nm | [6][7] |
| Fluorescence λem | 480 nm | [6][7] |
Chemical Reactivity and Mechanism of Action
The biological activity of Quinacrine Mustard is dominated by its interaction with DNA. This process occurs in two distinct, sequential steps: non-covalent intercalation followed by covalent alkylation.
DNA Intercalation
The planar, electron-rich acridine ring of the molecule inserts itself between the base pairs of the DNA double helix (intercalation).[6][7] This interaction is non-covalent and reversible. Studies have shown that Quinacrine Mustard exhibits a preference for binding to Adenine-Thymine (AT)-rich regions of DNA over Guanine-Cytosine (GC)-rich regions.[6][7] This initial binding event serves to localize the molecule on the DNA strand, significantly increasing the effective concentration of the alkylating moiety in proximity to its target.
DNA Alkylation
Once intercalated, the nitrogen mustard component becomes highly reactive. In an aqueous environment, the bis(2-chloroethyl)amino group undergoes an intramolecular cyclization, releasing a chloride ion to form a highly strained and electrophilic aziridinium (B1262131) cation.[5][9] This cation is the active alkylating species.
The aziridinium ion then reacts with nucleophilic sites on the DNA bases. The primary target for alkylation by nitrogen mustards is the N7 position of guanine (B1146940).[3][10][11] Since the molecule possesses two chloroethyl groups, it can undergo this reaction twice, leading to the formation of DNA monoadducts or, more critically, inter- and intra-strand cross-links.[2][12] These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription and ultimately triggering cell cycle arrest or apoptosis.[13][14] Research indicates a sequence preference, with enhanced reaction at guanines within 5'-GT-3' sequences.[10]
Experimental Protocols
The following provides a generalized methodology for assessing the DNA alkylation activity of Quinacrine Mustard Dihydrochloride. Specific parameters should be optimized for the experimental system being used.
Protocol: DNA Alkylation and Cleavage Assay
This protocol is based on methods analogous to the Maxam-Gilbert sequencing reaction to identify nucleotide-specific alkylation sites.[3][10]
Objective: To determine the DNA sequence specificity of alkylation by Quinacrine Mustard.
Materials:
-
DNA fragment of known sequence (e.g., a linearized plasmid or PCR product), 3'-end labeled with ³²P.
-
Quinacrine Mustard Dihydrochloride stock solution (e.g., 1 mM in water).
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Piperidine (1 M).
-
Formamide (B127407) loading dye.
-
Denaturing polyacrylamide sequencing gel.
Methodology:
-
Alkylation Reaction:
-
In a microcentrifuge tube, combine the ³²P-labeled DNA fragment (approx. 50,000 cpm) with the Reaction Buffer.
-
Add Quinacrine Mustard Dihydrochloride to the desired final concentration (e.g., 1-100 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour). Protect from light.
-
-
DNA Precipitation:
-
Stop the reaction and precipitate the DNA using ethanol (B145695) or isopropanol (B130326) to remove the unreacted drug.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Piperidine Cleavage:
-
Resuspend the DNA pellet in 100 µL of 1 M piperidine.
-
Incubate at 90°C for 30 minutes. This step chemically cleaves the DNA backbone at the site of the alkylated purine (B94841) (specifically, N7-guanine adducts).
-
-
Sample Preparation and Electrophoresis:
-
Lyophilize the samples to remove the piperidine.
-
Resuspend the cleaved DNA in formamide loading dye.
-
Denature the samples by heating at 90°C for 2-3 minutes and immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel alongside a standard sequencing ladder (e.g., G-specific reaction) derived from the same DNA fragment.
-
-
Analysis:
-
After electrophoresis, expose the gel to an X-ray film or phosphor screen.
-
The resulting bands will indicate the specific guanine (and to a lesser extent, adenine) residues that were alkylated by Quinacrine Mustard. The intensity of the band corresponds to the preference of alkylation at that site.
-
Biological Interactions and Signaling Pathways
The DNA damage induced by Quinacrine Mustard triggers a complex cellular response, primarily the DNA Damage Response (DDR) pathway.
DNA Damage Response (DDR): The formation of bulky adducts and cross-links by Quinacrine Mustard stalls replication forks and creates distortions in the DNA helix.[15] These lesions are recognized by sensor proteins, which in turn activate transducer kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[15]
These kinases phosphorylate a cascade of downstream effector proteins. A key event is the phosphorylation of the histone variant H2AX (to form γH2AX), which serves as a beacon to recruit DNA repair machinery to the site of damage.[15] Another critical target is the tumor suppressor protein p53. Activation of p53 can lead to two main outcomes:
-
Cell Cycle Arrest: p53 can induce the expression of proteins like p21, which inhibits cyclin-dependent kinases, thereby halting the cell cycle (often at the G2/M checkpoint) to allow time for DNA repair.[13][14]
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death by upregulating pro-apoptotic proteins like BAX.[16]
Recent studies on quinacrine and related compounds have also implicated other pathways, including the inhibition of NF-κB and the modulation of the SIRT-1 pathway, which are involved in inflammation, apoptosis, and cellular stress responses.[16] Furthermore, in p53-deficient cancer cells, quinacrine has been shown to induce cell death by promoting the degradation of the essential checkpoint kinases Chk1/2.[17]
References
- 1. N1,N1-Bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-1,4-pentanediamine | C23H28Cl3N3O | CID 20194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline- N-Mustard Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-directed alkylating ligands as potential antitumor agents: sequence specificity of alkylation by intercalating aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinacrine mustard dihydrochloride | C23H30Cl5N3O | CID 20193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 喹吖因氮芥 二盐酸盐 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. QUINACRINE MUSTARD DIHYDROCHLORIDE | 4213-45-0 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 喹吖因氮芥 二盐酸盐 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. DNA alkylation by mustard gas in yeast strains of different repair capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline-N-Mustard Conjugate. | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 15. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
